2-Chloro-5-hydroxyisonicotinic acid
Overview
Description
2-Chloro-5-hydroxyisonicotinic acid is an organic compound with the molecular formula C6H4ClNO3. It is a derivative of isonicotinic acid, featuring a chlorine atom at the 2-position and a hydroxyl group at the 5-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-hydroxyisonicotinic acid typically involves the chlorination of 5-hydroxyisonicotinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{5-Hydroxyisonicotinic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process generally involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form derivatives with altered functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in alcohols or amines .
Scientific Research Applications
2-Chloro-5-hydroxyisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to isoniazid, a well-known anti-tuberculosis drug.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The exact mechanism of action of 2-Chloro-5-hydroxyisonicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis, similar to isoniazid. This interaction disrupts essential biological processes, leading to the compound’s antimicrobial effects.
Comparison with Similar Compounds
Isonicotinic Acid: A precursor to isoniazid, used in the treatment of tuberculosis.
Nicotinic Acid:
Picolinic Acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position.
Uniqueness: 2-Chloro-5-hydroxyisonicotinic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from its analogs .
Properties
IUPAC Name |
2-chloro-5-hydroxypyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-1-3(6(10)11)4(9)2-8-5/h1-2,9H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQRNMNNTRITIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693606 | |
Record name | 2-Chloro-5-hydroxypyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060804-57-0 | |
Record name | 2-Chloro-5-hydroxypyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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